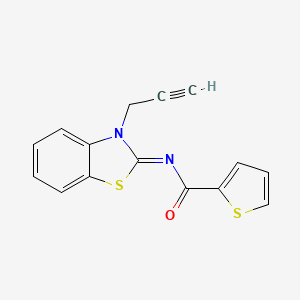
N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidène)thiophène-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, molecules were synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Mécanisme D'action
The mechanism of action of N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. Studies have shown that N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide can induce cell cycle arrest and apoptosis in cancer cells by activating the caspase cascade and downregulating the expression of anti-apoptotic proteins. Additionally, N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide can inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide has been shown to have several biochemical and physiological effects, including the modulation of oxidative stress, the inhibition of angiogenesis, and the regulation of immune responses. Studies have shown that N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide can reduce the levels of reactive oxygen species (ROS) in cancer cells, thereby reducing oxidative stress and promoting cell death. Moreover, N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide can inhibit the formation of new blood vessels, which is a critical step in tumor growth and metastasis. Finally, N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide can modulate the activity of immune cells, such as T cells and macrophages, which play a critical role in the regulation of inflammatory responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide in lab experiments is its high potency and selectivity towards cancer cells and inflammatory pathways. Moreover, N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide has been shown to have low toxicity and good bioavailability in animal models, making it a promising candidate for further preclinical and clinical studies. However, one of the limitations of using N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide in lab experiments is its relatively complex synthesis method, which may limit its availability and reproducibility in different laboratories.
Orientations Futures
There are several future directions for the study of N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide, including the optimization of its synthesis method, the elucidation of its mechanism of action, and the evaluation of its pharmacokinetic and pharmacodynamic properties in animal models and clinical trials. Moreover, further studies are needed to investigate the potential synergistic effects of N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide with other anticancer agents and to explore its applications in other fields of medicine, such as neurodegenerative diseases and infectious diseases.
Méthodes De Synthèse
The synthesis of N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide involves the reaction of 2-aminothiophene with propargyl bromide, followed by the condensation of the resulting compound with 2-cyano-3-(2-oxo-2-phenylethyl)benzo[b]thiophene. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
Réactions de cyclocondensation
Le composé est impliqué dans des réactions de cyclocondensation avec l'isothiocyanate de phényle, conduisant à la formation de 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . Ce processus est indépendant de la nature du substituant sur la triple liaison .
Formation de noyaux hétérocycliques
Le composé peut réagir avec le disulfure de carbone en présence de KOH pour former simultanément deux noyaux hétérocycliques . Cette réaction est tolérante à une gamme de substituants présents dans les deux substrats .
Activité biologique
Les dérivés du composé possèdent un large spectre d'activité biologique. Ils présentent une action anti-ulcéreuse, réduisent l'hyper-sécrétion gastrique, inhibent la collagénase et peuvent être utilisés dans le traitement de la polyarthrite rhumatoïde . Ils agissent également comme des immunomodulateurs efficaces et présentent une activité anticancéreuse .
Propriétés antioxydantes
Les 3-méthylthiazolo[3,2-a]benzimidazoles, qui peuvent être formés à partir du composé, possèdent des propriétés antioxydantes .
Polymérisation radicalaire par transfert d'atome (ATRP)
Le composé peut être utilisé comme initiateur fonctionnel alkyne dans l'ATRP du styrène . La cinétique de la polymérisation et l'évolution du poids moléculaire en fonction de la conversion du monomère peuvent être étudiées systématiquement avec ce composé .
Réactions de couplage croisé de Suzuki et de Sonogashira
Le composé peut servir de précurseur synthétique dans des réactions de couplage croisé de type Suzuki et Sonogashira catalysées au palladium . Cela implique le remplacement de la liaison carbone-chalcogène par une nouvelle liaison carbone-carbone .
Propriétés
IUPAC Name |
N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2OS2/c1-2-9-17-11-6-3-4-7-12(11)20-15(17)16-14(18)13-8-5-10-19-13/h1,3-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUCQUWYXSZNEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

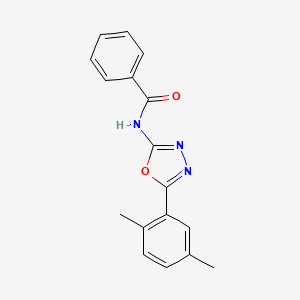
![2-Butyl-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2428091.png)
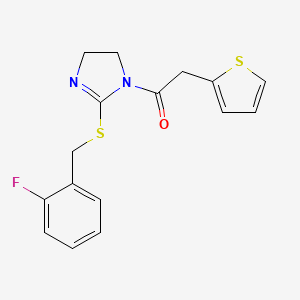
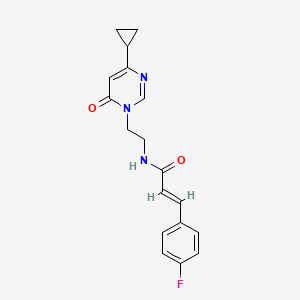
![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2428095.png)

![4-methyl-2-[(4-methylphenyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2428100.png)
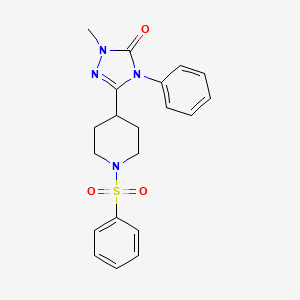

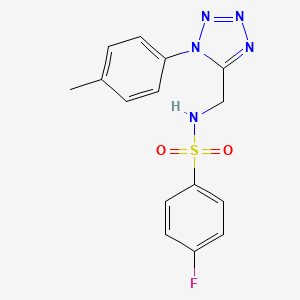
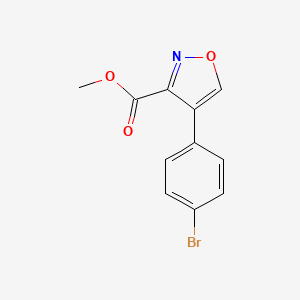
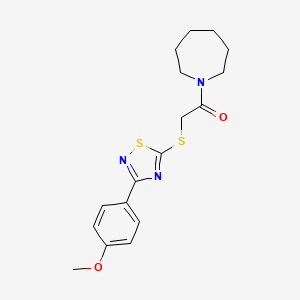
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methylbenzamide](/img/structure/B2428111.png)
![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one](/img/structure/B2428112.png)